molecular formula C22H17Cl2NO4 B11132820 7-Chloro-1-(4-chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(4-chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11132820
M. Wt: 430.3 g/mol
InChI Key: JQEWUWOAXKKJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-CHLORO-1-(4-CHLOROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-1-(4-CHLOROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chlorophenyl group: This step might involve a substitution reaction using a chlorinated aromatic compound.

    Attachment of the oxolan-2-ylmethyl group: This could be done via an alkylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the oxolan-2-ylmethyl group.

    Reduction: Reduction reactions could potentially modify the chromeno[2,3-c]pyrrole core or the chlorophenyl group.

    Substitution: The chlorophenyl group could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

7-CHLORO-1-(4-CHLOROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development, particularly for its potential biological activities.

    Industry: Use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[2,3-c]pyrrole derivatives: These compounds share the same core structure and might have similar biological activities.

    Chlorophenyl-containing compounds: These compounds might exhibit similar chemical reactivity due to the presence of the chlorophenyl group.

Uniqueness

The uniqueness of 7-CHLORO-1-(4-CHLOROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and structural features, which could confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C22H17Cl2NO4

Molecular Weight

430.3 g/mol

IUPAC Name

7-chloro-1-(4-chlorophenyl)-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H17Cl2NO4/c23-13-5-3-12(4-6-13)19-18-20(26)16-10-14(24)7-8-17(16)29-21(18)22(27)25(19)11-15-2-1-9-28-15/h3-8,10,15,19H,1-2,9,11H2

InChI Key

JQEWUWOAXKKJFY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.